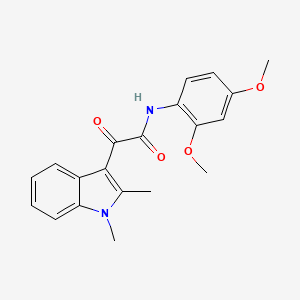
N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Chemical Formula : C18H16N2O4
- Molecular Weight : 324.33 g/mol
- CAS Number : 7117368
The compound is synthesized through a series of chemical reactions involving indole derivatives and acetamide groups. The presence of the dimethoxyphenyl group is crucial for enhancing the lipophilicity and biological activity of the compound. The mechanism of action primarily involves inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the hydrolysis of acetylcholine, which is crucial for neurotransmission.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have highlighted the efficacy of this compound as a BChE inhibitor. In vitro assays have demonstrated that this compound exhibits moderate to potent inhibitory activity against BChE, with IC50 values comparable to established inhibitors like tacrine and galantamine.
| Compound | IC50 Value (μM) |
|---|---|
| This compound | 19.60 ± 0.21 |
| Tacrine | 5.00 |
| Galantamine | 10.00 |
The inhibition mechanism involves interactions at the active site of BChE, where the indole moiety engages in π–π stacking interactions with aromatic residues in the enzyme's binding pocket .
Neuroprotective Effects
In addition to its enzymatic inhibition properties, this compound has shown potential neuroprotective effects in various models of neuronal injury. Studies indicate that it can reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
Case Studies
- Alzheimer's Disease Models : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.
- Cell Culture Studies : In vitro studies using SH-SY5Y neuronal cells demonstrated that this compound significantly reduces cell death induced by Aβ peptide exposure. The mechanism was linked to the modulation of apoptotic pathways and enhancement of cell survival signaling .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-16(14)22(12)2)19(23)20(24)21-15-10-9-13(25-3)11-17(15)26-4/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBAGKXBZZPLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














